molecular formula C18H18N2 B1385257 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-58-2

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine

Cat. No.: B1385257
CAS No.: 1040685-58-2
M. Wt: 262.3 g/mol
InChI Key: JZJKIGWJDUVHCS-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine is an organic compound that features a naphthalene ring and a pyridine ring connected through an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine typically involves the following steps:

    Formation of the Naphthalene Derivative: Starting with 1-naphthylamine, the compound is reacted with an appropriate alkylating agent to introduce the ethanamine chain.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired product. This often involves the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated naphthalene or pyridine derivatives.

Scientific Research Applications

2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The ethanamine chain provides flexibility, allowing the compound to adopt conformations that facilitate its biological activity.

Comparison with Similar Compounds

  • 2-(1-Naphthyl)-N-(2-pyridinylmethyl)-1-ethanamine
  • 2-(1-Naphthyl)-N-(4-pyridinylmethyl)-1-ethanamine
  • 2-(2-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine

Comparison:

  • Structural Differences: The position of the pyridine ring and the naphthalene ring can influence the compound’s reactivity and binding properties.
  • Unique Features: 2-(1-Naphthyl)-N-(3-pyridinylmethyl)-1-ethanamine is unique due to its specific arrangement of the naphthalene and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-9-18-16(6-1)7-3-8-17(18)10-12-20-14-15-5-4-11-19-13-15/h1-9,11,13,20H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKIGWJDUVHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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